molecular formula C10H18N2O2 B12930425 (4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12930425
M. Wt: 198.26 g/mol
InChI Key: UXAWXZDXVOYLII-GVHYBUMESA-N
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Description

(4R)-tert-Butyl 2,5-diazabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core.

    Reaction Conditions: The core is then reacted with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazabicycloheptane core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological and chemical properties compared to its isomers.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8?/m1/s1

InChI Key

UXAWXZDXVOYLII-GVHYBUMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC1CN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2

Origin of Product

United States

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